molecular formula C11H8BrNO2 B3026512 Methyl 7-bromoquinoline-3-carboxylate CAS No. 1001756-23-5

Methyl 7-bromoquinoline-3-carboxylate

Cat. No. B3026512
M. Wt: 266.09
InChI Key: GPLUSJRHUJLUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromoquinoline-3-carboxylate is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Skraup reaction, which is a classical method for producing quinolines. For instance, 8-methylquinoline-5-carboxylic acid, a related compound, was synthesized using the Skraup reaction from 3-amino-p-toluic acid . Similarly, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, which share a structural similarity with methyl 7-bromoquinoline-3-carboxylate, was achieved through a multi-step process that includes the Skraup reaction, followed by demethylations, oxidative bromination, amination, and debromination . These methods highlight the complexity and versatility of reactions used to synthesize quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be determined using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this method . Although not directly related to methyl 7-bromoquinoline-3-carboxylate, this demonstrates the approach used to elucidate the structure of complex quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including bromination, which is a key step in the synthesis of many quinoline-based compounds. The study of bromination in the side chain of 8-methylquinoline-5-carboxylic acid and its nitrile was explored, showing the reactivity of these compounds towards halogenation . Additionally, the regiochemistry in nucleophilic substitution reactions of bromoquinolines with amines was investigated, revealing insights into the transformation of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of bromine atoms or other substituents can significantly alter the compound's reactivity, boiling point, melting point, and solubility. The synthesis of brominated quinoline derivatives, such as [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, also indicates the potential use of these compounds as tracers in SPECT studies, which implies specific physical properties suitable for imaging applications .

Scientific Research Applications

Synthesis of Benzo-β-Carboline Derivatives

Methyl 7-bromoquinoline-3-carboxylate has been utilized in the synthesis of benzo-β-carboline derivatives. A notable application is the synthesis of Isoneocryptolepine, an indoloquinoline isomer, using a methodology involving palladium-catalyzed reactions. This compound has shown potential as an antiplasmodial drug lead (Hostyn et al., 2005).

Molecular and Crystal Structure Analysis

In another study, methyl 7-bromoquinoline-3-carboxylate derivatives were synthesized and their molecular and crystal structures were established through X-ray structural analysis. This research contributes to the understanding of the structural characteristics of such compounds (Rudenko et al., 2013).

Intermediate in PI3K/mTOR Inhibitors Synthesis

Methyl 7-bromoquinoline-3-carboxylate derivatives have also been identified as key intermediates in the synthesis of PI3K/mTOR inhibitors, which are important in cancer treatment and other medical applications. The optimization of these synthesis methods contributes to the development of novel quinoline inhibitors (Lei et al., 2015).

Photolabile Protecting Group in Biological Studies

A study explored the use of brominated hydroxyquinoline, a relative of methyl 7-bromoquinoline-3-carboxylate, as a photolabile protecting group. This compound has shown increased sensitivity to multiphoton-induced photolysis, useful for in vivo studies (Fedoryak & Dore, 2002).

Anticancer Activity of Quinoline Derivatives

Research into quinoline derivatives, closely related to methyl 7-bromoquinoline-3-carboxylate, has demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. This highlights the potential of these compounds in the development of new cancer therapies (Gaber et al., 2021).

Development of PARP-1 Inhibitors

Quinoline-8-carboxamides, similar in structure to methyl 7-bromoquinoline-3-carboxylate, have been designed and evaluated as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These inhibitors have therapeutic activities in various diseases, showcasing the versatile applications of quinoline derivatives (Lord et al., 2009).

Safety And Hazards

“Methyl 7-bromoquinoline-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

Quinoline derivatives, such as “Methyl 7-bromoquinoline-3-carboxylate”, have been reported to harbor vast therapeutic potential . Future research could focus on exploring this potential further, as well as developing simpler, scalable, and efficient methodologies for the synthesis of these compounds .

properties

IUPAC Name

methyl 7-bromoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLUSJRHUJLUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731520
Record name Methyl 7-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromoquinoline-3-carboxylate

CAS RN

1001756-23-5
Record name Methyl 7-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 820 mg (1.93 mmol) of methyl (2E)-3-(4-bromophenyl)-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-2-propenoate, 995 mg (3.09 mmol) of bis(acetyloxy)(phenyl)-λ3-iodane and 490 mg (1.93 mmol) of iodine in 35 mL of 1,2-dichloroethane were stirred at 70° C. for 30 min. The solvent was evaporated and the residue taken up in 25 mL DMF and 1.07 g (7.73 mmol) of K2CO3 was added. The mixture was stirred at 120° C. for 6 hr. EtOAc was added and the organics were washed with three portions of H2O then brine. The solution was then concentrated and the residue purified by silica gel chromatography (40 g of silica gel eluting with 0-40% EtOAc in hexanes over 45 minutes) to give 80 mg (16%) of methyl 7-bromo-3-quinolinecarboxylate as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 9.34 (s, 1H), 8.81 (s, 1H), 8.35 (s, 1H), 7.80 (d, J=9 Hz, 1H), 7.73 (d, J=9 Hz, 1H), 4.02 (s, 3H). ESI-LCMS m/z 267 (M+H)+.
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromoquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-bromoquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-bromoquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-bromoquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-bromoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.